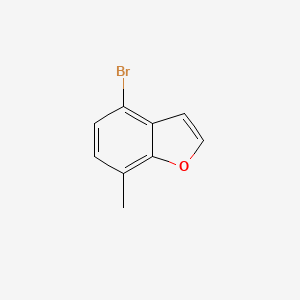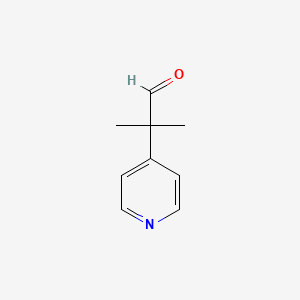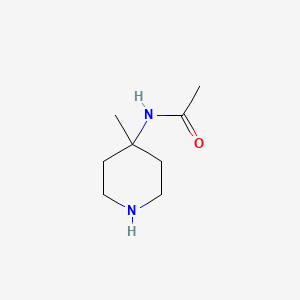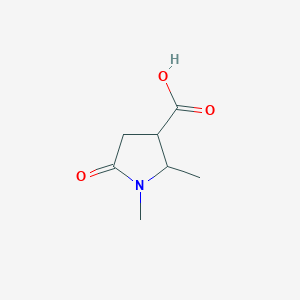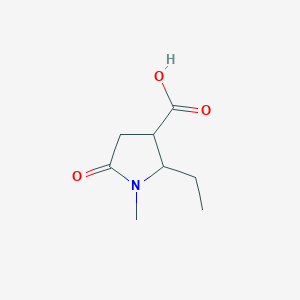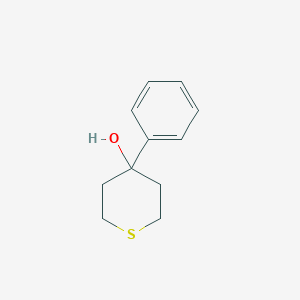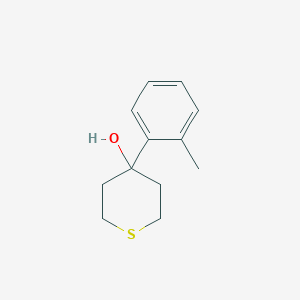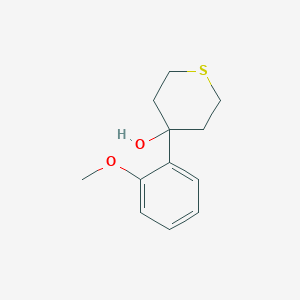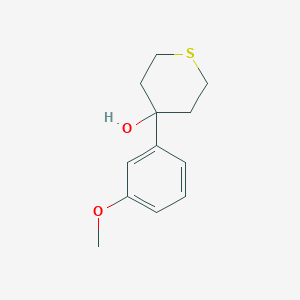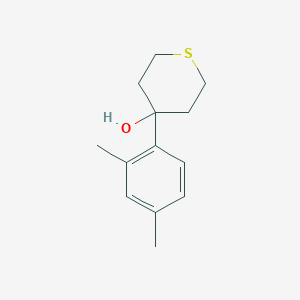
4-(2,4-Dimethylphenyl)thian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as 4-(2,4-Dimethylphenyl)thian-4-ol is a system holder, specifically the SH 56/70 system holder, manufactured by Murrplastik Systems, Inc. This component is primarily used in conjunction with Murrflex cable protection conduits and various inserts to ensure stability, usability, and flexibility under high dynamic loads .
Méthodes De Préparation
Analyse Des Réactions Chimiques
As a polymer-based component, the SH 56/70 system holder does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small organic molecules. Instead, its performance is evaluated based on its physical and mechanical properties, such as stability, flexibility, and resistance to dynamic loads .
Applications De Recherche Scientifique
The SH 56/70 system holder is widely used in various industrial applications, including:
Robotic Equipment: Ensuring the stability and protection of cables in robotic systems.
Machine Automation: Providing secure cable management in automated machinery.
Factory Automation: Enhancing the durability and flexibility of cable protection in factory settings.
Mechanical Engineering: Supporting the design and construction of mechanical systems with reliable cable management solutions.
Mécanisme D'action
The SH 56/70 system holder functions by securely holding and protecting cables within its structure. It is designed to be easily adaptable to both dynamic and static applications, ensuring that cables remain stable and protected under various conditions. The system holder’s design includes features such as a stable vibration-proof red clip for safe locking and easy installation .
Comparaison Avec Des Composés Similaires
Similar compounds to the SH 56/70 system holder include other system holders and cable management solutions made from polyamide or aluminum. Some examples are:
SH 56/70-M: A variant with a metal clasp for additional security.
SH 56/70-A: An anodized aluminum version for enhanced durability.
SH-P/M40-M50: A smaller system holder designed for different cable sizes.
These similar compounds share the same fundamental purpose of providing secure and flexible cable management but differ in materials and specific design features to cater to various applications and requirements.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10-3-4-12(11(2)9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECALURXGBBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCSCC2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2(CCSCC2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
